molecular formula C11H12N6O2 B221010 4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No. B221010
M. Wt: 260.25 g/mol
InChI Key: IXSVOSGIAUDNCR-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as AMOC and belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of AMOC is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
AMOC has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit DNA synthesis, and disrupt cellular metabolism. Additionally, AMOC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and cellular signaling.

Advantages and Limitations for Lab Experiments

AMOC has several advantages and limitations for lab experiments. One of the main advantages is that it exhibits potent pharmacological activity against various cancer cell lines and bacterial strains. Additionally, the compound has low toxicity and is relatively easy to synthesize. However, one of the main limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize the compound for specific applications.

Future Directions

There are several future directions for research on AMOC. One potential area of research is to investigate the compound's potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action and optimize the compound for specific applications. Finally, research is needed to investigate the safety and efficacy of AMOC in animal models and clinical trials.

Synthesis Methods

The synthesis of AMOC involves several steps, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with semicarbazide hydrochloride to produce 2-methoxybenzaldehyde semicarbazone. The final step involves the reaction of 2-methoxybenzaldehyde semicarbazone with cyanogen bromide to yield AMOC.

Scientific Research Applications

AMOC has been extensively studied for its potential pharmacological properties, including its anticancer, antimicrobial, and antifungal activities. The compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, AMOC has been shown to possess significant antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

properties

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

4-amino-N//'-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H12N6O2/c1-18-8-5-3-2-4-7(8)6-14-15-10(12)9-11(13)17-19-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+

InChI Key

IXSVOSGIAUDNCR-MKMNVTDBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C(/C2=NON=C2N)\N

SMILES

COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N

Canonical SMILES

COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N

Origin of Product

United States

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